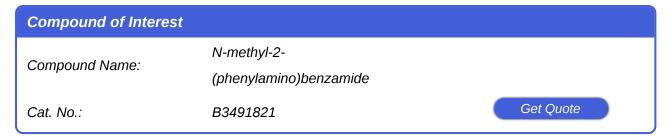


N-methyl-2-(phenylamino)benzamide chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Derivatives

Core Chemical Identity

N-methyl-2-(phenylamino)benzamide is an organic compound belonging to the benzamide class of molecules. It is characterized by a central benzene ring substituted with an N-methylcarboxamide group and a phenylamino group at the ortho position. This structure serves as a crucial scaffold in medicinal chemistry, particularly in the development of targeted therapeutics. While the parent compound is not extensively cataloged, its derivatives have been the subject of significant research, especially in oncology.

Chemical Structure:

- IUPAC Name: N-methyl-2-(phenylamino)benzamide
- Molecular Formula: C14H14N2O
- SMILES: CN-C(=O)c1ccccc1Nc2cccc2
- Structure:



The image you are requesting does not exist or is no longer available.

Physicochemical and Analytical Data

Comprehensive experimental data for the parent **N-methyl-2-(phenylamino)benzamide** is limited in public databases. However, analysis of its derivatives provides insight into the expected analytical profile. The tables below summarize key physicochemical properties and representative spectroscopic data for related compounds.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	226.27 g/mol	Calculated
Molecular Formula	C14H14N2O	Calculated
Related Compound	N-Methylbenzamide	[1][2]
Mol. Weight (N- Methylbenzamide)	135.16 g/mol	[1][2]
CAS No. (N-Methylbenzamide)	613-93-4	[1][2]

Table 2: Representative Spectroscopic Data for Benzamide Derivatives



Technique	Derivative	Solvent	Key Signals (δ in ppm, J in Hz)	Source
¹ H NMR	N- Methylbenzamid e	CDCl₃	7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H, J = 4.5)	[3]
¹³ C NMR	N- Methylbenzamid e	CDCl ₃	168.3, 134.6, 131.4, 128.6, 126.9, 26.9	[3]
IR	N- Methylbenzamid e	CCl4 / CS2	Bands indicating C=O stretch, N-H bend, C-N stretch, and aromatic C-H vibrations.	[1]
Mass Spec (EI)	N- Methylbenzamid e	-	Molecular Ion Peak (M+) at m/z 135	[2][4]

Synthesis and Characterization Protocols General Synthesis of N-methyl-2-(phenylamino)benzamide Derivatives

The synthesis of **N-methyl-2-(phenylamino)benzamide** and its derivatives typically involves a standard amide coupling reaction between 2-(phenylamino)benzoic acid (or a substituted analog) and methylamine.

• Acid Activation: Dissolve 2-(phenylamino)benzoic acid (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

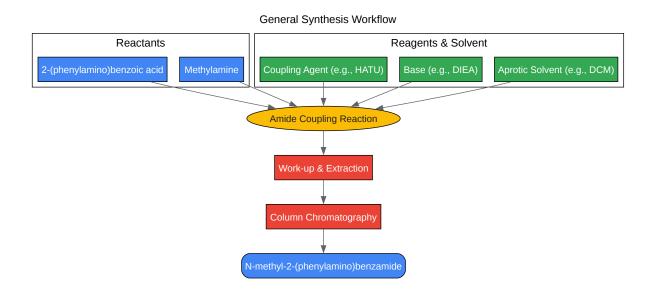
Foundational & Exploratory





- Add a coupling agent like HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
- Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.5 equivalents) to the mixture.
- Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
- Amine Addition: Add methylamine (or a solution of methylamine, 1.5 equivalents) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor
 the reaction progress using Thin Layer Chromatography (TLC) or Liquid ChromatographyMass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]





Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound via amide coupling.

Analytical Characterization Protocols

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in an NMR tube.
- Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.[3]
- Analysis: Process the spectra to identify characteristic peaks. For the title compound, one
 would expect aromatic proton signals (multiplets, ~7-8 ppm), an N-H proton signal (singlet or



broad singlet), a methyl group signal (doublet, ~2.9 ppm, coupled to the N-H), and the amide N-H signal (broad quartet).[3][6]

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Method: Use Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry. ESI
 is common for identifying the protonated molecular ion [M+H]+.[7]
- Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

Derivatives of N-2-(phenylamino)benzamide have been identified as potent anti-glioblastoma agents.[8] Their mechanism of action is particularly compelling as they can function as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).[8][9]

Glioblastoma is a highly aggressive brain tumor, and therapies that can target multiple pathways are of significant interest.[8][10] The inhibition of COX-2 by these benzamide derivatives leads to the downregulation of several pro-tumorigenic factors.

Table 3: COX-2 Inhibition by Lead Derivatives

Compound ID	Description	COX-2 IC ₅₀ (μM)	Source
I-1	N-2-(phenylamino) benzamide derivative	33.61 ± 1.15	[8][10]
I-8	N-2-(phenylamino) benzamide derivative	45.01 ± 2.37	[8][10]
Parent Cmpd	1,5-naphthyridine derivative	> 150	[8][10]

These compounds showed significantly improved COX-2 inhibition compared to the parent compound from which they were derived.[10] This activity contributes to higher anti-proliferation, anti-migration, and anti-invasion effects in glioma cell models.[8]



Proposed Signaling Pathway Inhibition

The anti-tumor effect of these derivatives is mediated by the disruption of the COX-2 signaling cascade. Inhibiting COX-2 reduces the synthesis of Prostaglandin E2 (PGE₂), which in turn downregulates Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[8][10] This cascade is crucial for tumor angiogenesis, invasion, and metastasis. Additionally, these compounds have been shown to suppress the activation of STAT3, a key transcription factor in cell proliferation and survival.[8][10]

Proposed Anti-Glioblastoma Mechanism N-2-(phenylamino) benzamide Derivative Inhibition Inhibition COX-2 Pathway COX-2 STAT3 Activation PGE₂ **VEGF** MMP-9 Tumor Progression **Angiogenesis Invasion & Migration Tumor Growth**

Click to download full resolution via product page



Caption: Inhibition of COX-2 and STAT3 pathways by N-2-(phenylamino) benzamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzamide, N-methyl- [webbook.nist.gov]
- 2. Benzamide, N-methyl- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Smo Activity of Some Novel Benzamide Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylbenzamide(613-93-4) 1H NMR [m.chemicalbook.com]
- 7. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [논문]N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation [scienceon.kisti.re.kr]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-methyl-2-(phenylamino)benzamide chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3491821#n-methyl-2-phenylamino-benzamide-chemical-structure-and-analysis]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com